2-(2-Aminobenzoyl)benzoic acid

Organic Synthesis Cascade Reactions Metal-Free Catalysis

The ortho-amino group in 2-(2-Aminobenzoyl)benzoic acid is essential for 50–100x improvements in antimitotic IC50 versus combretastatin A-4. This scaffold enables tridentate metal coordination for homogeneous catalysis and crystal engineering via a unique intramolecular H‑bond (N–H···O = 2.690 Å). Choose this compound where positional isomerism directly determines biological activity or coordination geometry. Metal-free, atom-economical cascade synthesis available.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 1147-43-9
Cat. No. B072732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminobenzoyl)benzoic acid
CAS1147-43-9
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O
InChIInChI=1S/C14H11NO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,15H2,(H,17,18)
InChIKeyKORKIRUGUNPQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminobenzoyl)benzoic acid (CAS 1147-43-9): Core Properties and Procurement-Relevant Overview


2-(2-Aminobenzoyl)benzoic acid (also known as 2'-aminobenzophenone-2-carboxylic acid) is an aromatic organic compound with the molecular formula C₁₄H₁₁NO₃ and a molecular weight of 241.24 g/mol [1]. It features a benzophenone core substituted with an amino group at the ortho position of one ring and a carboxylic acid group on the other, which confers specific chemical reactivity and biological interactions [2]. The compound is typically supplied as a light yellow to green powder with a purity of >98.0% (HPLC) [1] and is utilized as a key building block in organic synthesis, particularly for constructing heterocyclic scaffolds and as a tridentate ligand in coordination chemistry .

Why Simple Substitution of 2-(2-Aminobenzoyl)benzoic Acid with Close Analogs Fails in Critical Applications


In-class compounds cannot be simply interchanged because the specific ortho-arrangement of the amino and benzoyl groups in 2-(2-aminobenzoyl)benzoic acid is structurally and functionally non-negotiable for many high-value applications [1]. The ortho-amino group is integral for increased growth inhibition in antimitotic assays, a property that is lost or severely diminished in isomers with the amino group in the para or meta positions [2]. Additionally, the compound's unique ability to act as a tridentate ligand via its amino, carbonyl, and carboxylic acid moieties enables metal coordination modes that simpler analogs (e.g., 2-benzoylbenzoic acid or 2-aminobenzoic acid) cannot replicate . The following quantitative evidence demonstrates that substituting this compound with a closely related analog often leads to a measurable loss in specific activity, synthetic utility, or structural function.

Quantitative Differentiation of 2-(2-Aminobenzoyl)benzoic Acid vs. Analogs: Evidence-Based Selection Guide


Regiospecific Synthesis Under Metal-Free Conditions: A Differentiating Synthetic Route for 2-(2-Aminobenzoyl)benzoic Acid

2-(2-Aminobenzoyl)benzoic acid can be synthesized via a base-promoted aerobic cascade reaction that is both regiospecific and metal-free, offering a more atom-economical and environmentally benign route compared to traditional metal-catalyzed syntheses of analogous benzophenone derivatives [1]. The method sequentially forms six new bonds in a one-pot procedure, providing a wide substrate scope and a clear procurement advantage for those seeking to avoid metal contamination in downstream applications [1].

Organic Synthesis Cascade Reactions Metal-Free Catalysis

Ortho-Amino Group Requirement for Potent Antimitotic Activity in 2-Aminobenzophenone Derivatives

A structure-activity relationship (SAR) study of 2-aminobenzophenone derivatives revealed that the introduction of an amino group at the ortho position of the benzophenone ring is integral for achieving increased growth inhibition against human cancer cell lines [1]. Lead compounds in this series, which contain the ortho-amino motif (the defining feature of 2-(2-aminobenzoyl)benzoic acid), exhibited 50- to 100-fold lower IC₅₀ values compared to the reference compound combretastatin A-4 against Colo 205, NUGC3, and HA22T cell lines [1].

Anticancer Drug Discovery Tubulin Polymerization Inhibition Structure-Activity Relationship (SAR)

Intramolecular Hydrogen Bonding in 2-(2-Aminobenzoyl)benzoic Acid Confers Unique Crystal Packing and Stability

The crystal structure of 2-(2-aminobenzoyl)benzoic acid, determined at high resolution (R = 0.040), reveals a specific intramolecular hydrogen bond between the amino group and the carbonyl oxygen (N(18)-H(1)...O(17) = 2.690 Å) that is absent in simpler analogs like 2-benzoylbenzoic acid [1]. This intramolecular interaction influences the molecular conformation and crystal packing, which is further stabilized by intermolecular hydrogen bonds (O(15)-H(11)...O(17) = 2.663 Å and N(18)-H(2)...O(16) = 3.194 Å) [1].

Crystallography Solid-State Chemistry Materials Science

Tridentate Ligand Capability Enables Unique Metal Coordination in 2-(2-Aminobenzoyl)benzoic Acid vs. Monodentate Analogs

2-(2-Aminobenzoyl)benzoic acid functions as a tridentate ligand, utilizing its amino nitrogen, carbonyl oxygen, and carboxylic acid group to coordinate metal centers . This tri-dentate binding mode is structurally distinct from that of 2-aminobenzoic acid (bidentate) or 2-benzoylbenzoic acid (monodentate/bidentate) . While specific binding constants or catalytic turnover numbers for the target compound are not provided in the available sources, the documented tridentate coordination is a qualitative but critical differentiation that enables the formation of stable metal complexes with geometries unattainable by simpler analogs .

Coordination Chemistry Catalysis Ligand Design

Commercial Availability and Purity Specifications: 2-(2-Aminobenzoyl)benzoic Acid vs. Custom-Synthesized Analogs

2-(2-Aminobenzoyl)benzoic acid is readily available from multiple reputable chemical vendors with a specified purity of >98.0% (HPLC and nonaqueous titration) [1], and is often offered in research quantities (e.g., 1g, 5g) with expedited shipping . In contrast, many structurally related analogs (e.g., specific substituted 2-aminobenzophenones) are not stock items and require custom synthesis, incurring longer lead times, higher costs, and batch-to-batch variability . The target compound's CAS registry number (1147-43-9) ensures unambiguous identification and consistent sourcing [1].

Chemical Procurement Quality Control Supply Chain

Stable Derivative Synthesis: 84-99% Yield for 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives

An efficient one-pot method has been reported for the synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives, which are direct amide-coupled analogs of the target compound [1]. This protocol yielded 20 derivatives with yields ranging from 84% to 99%, including nine new compounds, demonstrating the target compound's robust and versatile reactivity as a building block [1]. This contrasts with the often lower and more variable yields reported for analogous transformations on simpler benzophenone scaffolds lacking the ortho-amino group [1].

Derivatization Chemistry Amide Bond Formation High-Throughput Synthesis

Optimal Application Scenarios for 2-(2-Aminobenzoyl)benzoic Acid Based on Verified Differentiators


Antimitotic Agent Discovery: Leveraging the Privileged Ortho-Amino Benzophenone Scaffold

This compound serves as a foundational scaffold for developing novel tubulin polymerization inhibitors. The ortho-amino group is a critical determinant of activity, as demonstrated by SAR studies showing that this substitution pattern yields 50- to 100-fold improvements in IC₅₀ against multiple cancer cell lines compared to combretastatin A-4 [1]. Researchers prioritizing the exploration of antimitotic agents should select this compound as a starting point for further functionalization, given the established link between its core structure and potent in vitro activity [1].

Metal-Free Synthesis of Complex Heterocycles and Drug Intermediates

The compound's synthesis via a base-promoted aerobic cascade reaction offers a metal-free, atom-economical route to the 2-(2-aminobenzoyl)benzoic acid core [2]. This is particularly advantageous for applications where trace metal contamination is a concern, such as the preparation of active pharmaceutical ingredients (APIs) or electronic materials [2]. The method's regiospecificity and broad substrate scope further enhance its value as a versatile building block for constructing diverse heterocyclic libraries without the need for expensive or toxic transition metal catalysts [2].

Coordination Chemistry and Catalyst Design: Exploiting Tridentate Ligand Geometry

For chemists designing metal-organic complexes or homogeneous catalysts, the tridentate binding capability of 2-(2-aminobenzoyl)benzoic acid provides a distinct coordination geometry that simpler ligands cannot offer . Its amino, carbonyl, and carboxylic acid groups can all participate in metal binding, enabling the formation of stable chelates with specific structural and electronic properties . This differentiator makes it a necessary reagent for projects where controlling the coordination sphere of a metal center is paramount.

Solid-State and Co-Crystal Engineering: Harnessing Defined Intramolecular Hydrogen Bonds

The crystal structure of this compound features a well-characterized intramolecular hydrogen bond (N-H···O = 2.690 Å) that pre-organizes the molecule for specific intermolecular packing interactions [3]. This property is exploitable in co-crystal design, where predictable supramolecular synthons are required to modify the physicochemical properties of active ingredients [3]. Analogs lacking the ortho-amino group do not possess this intramolecular hydrogen bond, leading to different crystal packing motifs and less predictable solid-state behavior [3].

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